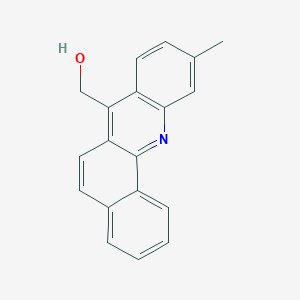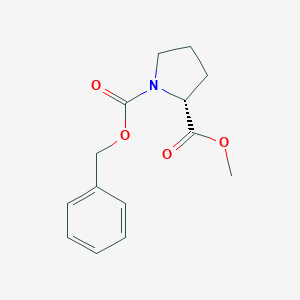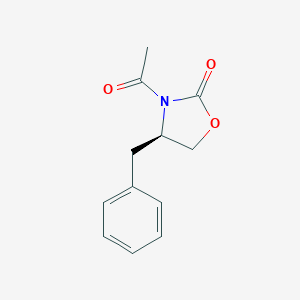
Acide 5-nitro-1,10-phénanthroline-2,9-dicarboxylique
Vue d'ensemble
Description
5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid is a useful research compound. Its molecular formula is C14H7N3O6 and its molecular weight is 313.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Extraction des nitrates de lanthanides
Le composé est utilisé dans l'extraction des nitrates de lanthanides. Le processus d'extraction se déroule dans deux directions concurrentes : sous forme de complexes neutres et sous forme de paires d'ions étroitement liées . Cette application est particulièrement importante dans l'économie mondiale, où l'utilisation des lanthanides et de leurs composés a connu une croissance rapide .
Synthèse de la 5-amino-1,10-phénanthroline
L'acide 5-nitro-1,10-phénanthroline-2,9-dicarboxylique est utilisé comme précurseur pour la synthèse de la 5-amino-1,10-phénanthroline . Ce dérivé possède son propre ensemble d'applications, élargissant encore l'utilité du composé d'origine.
Synthèse de la 5-isothiocyanato-1,10-phénanthroline
En plus de la 5-amino-1,10-phénanthroline, le composé est également utilisé dans la synthèse de la 5-isothiocyanato-1,10-phénanthroline . Ce dérivé peut être utilisé dans diverses réactions et processus chimiques.
Titrages redox
Les complexes de fer avec la 5-nitro-1,10-phénanthroline trouvent de larges applications dans les titrages redox . Ces titrages sont essentiels en chimie analytique pour déterminer l'état d'oxydation d'un élément ou la concentration d'une espèce redox-active spécifique.
Synthèse de complexes de cuivre(II)
Le composé est utilisé dans la synthèse de complexes de cuivre(II) avec l'anion acide 2-furancarboxylique ou 5-nitro-2-furancarboxylique . Ces complexes ont des applications potentielles dans divers domaines, notamment la catalyse et la science des matériaux.
Études de transfert d'électrons/d'énergie
De nouvelles dyades basées sur un diimide de pérylène asymétrique incorporant une 1,10-phénanthroline chélatante et ses complexes plan-carrés correspondants avec le dichloroplatine(II) et le dichloropalladium(II) ont été synthétisées et étudiées pour le transfert d'électrons/d'énergie . Cette application est particulièrement pertinente dans le domaine de la science des matériaux et de la production d'énergie.
Mécanisme D'action
Target of Action
The primary target of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid (5NP) is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a major global health concern .
Mode of Action
5NP exhibits a dual mechanism of action against Mycobacterium tuberculosis. Firstly, it is activated in an F420-dependent manner , resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . Secondly, 5NP also kills naturally resistant intracellular bacteria by inducing autophagy in macrophages .
Biochemical Pathways
It is known that 5np is activated in an f420-dependent manner . This suggests that it may interfere with the F420-dependent redox reactions in the bacterium. Additionally, 5NP induces autophagy in macrophages , which could affect various cellular processes including protein degradation and immune response.
Pharmacokinetics
The fact that 5np can kill intracellular bacteria suggests that it is able to penetrate cell membranes
Result of Action
The action of 5NP results in the death of Mycobacterium tuberculosis, both extracellular and intracellular . This is achieved through the generation of toxic metabolites and the induction of autophagy in host cells .
Action Environment
The efficacy and stability of 5NP could be influenced by various environmental factors. For instance, the presence of F420, a cofactor found in certain bacteria including Mycobacterium tuberculosis, is necessary for the activation of 5NP . Additionally, the intracellular environment of macrophages, where 5NP induces autophagy, could also influence its action . .
Analyse Biochimique
Biochemical Properties
It is known that the compound can act as a mediator of glucose oxidase (GOX), which suggests that it may interact with this enzyme .
Cellular Effects
It has been suggested that the compound may have antituberculous activity, indicating that it could influence cell function .
Molecular Mechanism
It is known that the compound is activated in an F420-dependent manner, resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria .
Propriétés
IUPAC Name |
5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O6/c18-13(19)8-3-1-6-5-10(17(22)23)7-2-4-9(14(20)21)16-12(7)11(6)15-8/h1-5H,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXNUFLUBLEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428798 | |
| Record name | 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164394-23-4 | |
| Record name | 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


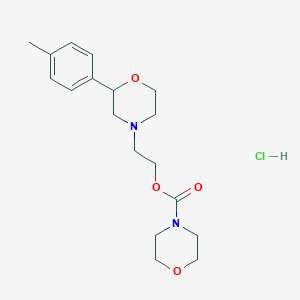
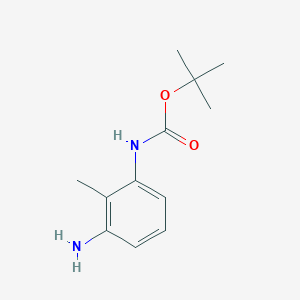
![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)
![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)
